A Tale of Two Alcohols: An In-Depth Technical Guide to the Physicochemical Properties of 1-(9-Anthryl)ethanol and its Trifluoromethylated Analog
A Tale of Two Alcohols: An In-Depth Technical Guide to the Physicochemical Properties of 1-(9-Anthryl)ethanol and its Trifluoromethylated Analog
Foreword: Navigating a Data-Scarce Landscape
In the realm of chemical research and drug development, a comprehensive understanding of a molecule's physicochemical properties is paramount. It is the bedrock upon which applications are built, from designing novel therapeutics to engineering advanced materials. This guide embarks on an in-depth exploration of 1-(9-Anthryl)ethanol, a chiral aromatic alcohol with significant potential. However, a curious case of "mistaken identity" pervades the scientific literature. While the non-fluorinated parent compound, 1-(9-Anthryl)ethanol, is the nominal subject, its trifluoromethylated analog, 2,2,2-trifluoro-1-(9-anthryl)ethanol, has garnered the vast majority of scientific attention.
This guide, therefore, adopts a unique, comparative approach. We will present the available data for 1-(9-Anthryl)ethanol while extensively leveraging the rich dataset of its trifluorinated counterpart to draw insightful parallels and distinctions. This dual focus not only provides a comprehensive overview of a well-documented chiral resolving agent but also highlights the profound impact of trifluoromethylation on molecular properties—a crucial consideration in modern medicinal chemistry and materials science. We will delve into the "why" behind the experimental methodologies and the causal relationships between molecular structure and observable characteristics, offering a robust and intellectually stimulating resource for researchers, scientists, and drug development professionals.
Molecular Architecture: A Foundation of Functionality
At the heart of their properties lies the fundamental structure of these two molecules. Both are built upon a rigid, polycyclic aromatic framework of anthracene, lending them inherent fluorescence and a propensity for π-π stacking interactions. A chiral secondary alcohol functional group is attached at the 9-position of the anthracene core, bestowing upon them the capacity for stereospecific interactions.
The key distinction lies in the substitution at the carbon adjacent to the hydroxyl group. In 1-(9-Anthryl)ethanol, this is a methyl group, whereas in 2,2,2-trifluoro-1-(9-anthryl)ethanol, it is a trifluoromethyl group. This seemingly minor alteration has a cascade of effects on the molecule's electronic and steric properties. The high electronegativity of the fluorine atoms in the trifluoromethyl group creates a strong electron-withdrawing effect, influencing the acidity of the hydroxyl proton and the molecule's overall polarity.
Table 1: Core Molecular Properties
| Property | 1-(9-Anthryl)ethanol | 2,2,2-Trifluoro-1-(9-anthryl)ethanol |
| Molecular Formula | C₁₆H₁₄O | C₁₆H₁₁F₃O [1] |
| Molecular Weight | 222.28 g/mol | 276.26 g/mol [1] |
| CAS Number | 33698-73-0 | Racemic: 65487-67-4;[2][3] (S)-(+): 60646-30-2;[1] (R)-(-): 53531-34-3 [4] |
Synthesis and Chiral Resolution: Crafting Stereopure Building Blocks
The synthesis of both alcohols typically involves the reaction of an organometallic reagent with the corresponding aldehyde or ketone. For 1-(9-Anthryl)ethanol, a common route is the Grignard reaction of methylmagnesium bromide with 9-anthraldehyde.
The synthesis of 2,2,2-trifluoro-1-(9-anthryl)ethanol often starts from 9-anthraldehyde and utilizes a trifluoromethylating agent, or through the enantioselective reduction of 9-(trifluoroacetyl)anthracene. [5] The true utility of these molecules, particularly in drug development, lies in their enantiomerically pure forms. Chiral resolution, the separation of a racemic mixture into its constituent enantiomers, is a critical step. For 2,2,2-trifluoro-1-(9-anthryl)ethanol, this is often achieved through chromatographic methods, such as supercritical fluid chromatography (SFC) on a chiral stationary phase. [6]The distinct interactions of each enantiomer with the chiral selector in the column lead to different retention times, allowing for their separation.
The non-fluorinated analog can also be resolved using similar chromatographic techniques or through classical resolution involving the formation of diastereomeric salts with a chiral resolving agent.
Experimental Protocol: Synthesis of Racemic 1-(9-Anthryl)ethanol via Grignard Reaction
Objective: To synthesize racemic 1-(9-Anthryl)ethanol from 9-anthraldehyde and methylmagnesium bromide.
Methodology:
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Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with magnesium turnings and dry diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
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Grignard Reagent Formation: A solution of methyl bromide in dry diethyl ether is added dropwise to the magnesium suspension. The reaction is initiated, if necessary, by gentle warming or the addition of a small crystal of iodine. The mixture is stirred until the magnesium is consumed.
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Aldehyde Addition: A solution of 9-anthraldehyde in dry diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C.
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Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for a specified time and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Causality: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of 9-anthraldehyde, leading to the formation of a magnesium alkoxide intermediate. Subsequent workup with a weak acid protonates the alkoxide to yield the desired alcohol. The use of dry solvents and an inert atmosphere is crucial to prevent the highly reactive Grignard reagent from being quenched by water or atmospheric oxygen.
Physical and Thermal Properties: The Influence of Fluorination
The introduction of a trifluoromethyl group significantly impacts the physical and thermal properties of the molecule.
Melting Point: The melting point of a crystalline solid is a reflection of the strength of the intermolecular forces in the crystal lattice. 2,2,2-Trifluoro-1-(9-anthryl)ethanol exhibits a significantly higher melting point (134-136 °C for the (S)-(+) enantiomer) compared to 1-(9-Anthryl)ethanol (78-80 °C). [1]This can be attributed to the stronger dipole-dipole interactions and potentially different crystal packing induced by the polar trifluoromethyl group.
Solubility: The trifluoromethyl group generally increases the lipophilicity of a molecule. However, it can also participate in hydrogen bonding with suitable solvents. The solubility of 2,2,2-trifluoro-1-(9-anthryl)ethanol is enhanced in many organic solvents due to the trifluoromethyl group, which is a key attribute for its use as a chiral solvating agent in NMR spectroscopy. [1]While detailed quantitative solubility data for 1-(9-Anthryl)ethanol is scarce, it is expected to be soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate.
Table 2: Physical and Thermal Properties
| Property | 1-(9-Anthryl)ethanol | 2,2,2-Trifluoro-1-(9-anthryl)ethanol |
| Appearance | White to off-white solid | White to almost white powder or crystals [1] |
| Melting Point | 78-80 °C | 134-136 °C ((S)-(+)-enantiomer) [1] |
| Boiling Point | Data not readily available | Predicted: 423.1 ± 45.0 °C |
| Optical Rotation | Data not readily available | (S)-(+): +27° to +34° (c=1, CHCl₃);[1] (R)-(-): -30.5 ± 1° (c=1, CHCl₃) [4] |
Spectroscopic Characterization: Unveiling the Molecular Fingerprint
Spectroscopic techniques provide a detailed picture of the molecular structure and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation.
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¹H NMR: The proton NMR spectrum of 1-(9-Anthryl)ethanol would show characteristic signals for the aromatic protons of the anthracene core, a quartet for the methine proton (CH-OH) coupled to the methyl protons, a doublet for the methyl protons (CH₃), and a singlet for the hydroxyl proton (OH), which may be broad and exchangeable with D₂O. In contrast, the ¹H NMR spectrum of 2,2,2-trifluoro-1-(9-anthryl)ethanol would lack the methyl doublet but show a quartet for the methine proton due to coupling with the three fluorine atoms. The aromatic proton signals would also be present, likely with some shifts due to the electronic influence of the CF₃ group.
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¹³C NMR: The carbon NMR spectrum provides information about the carbon framework. The presence of the trifluoromethyl group in 2,2,2-trifluoro-1-(9-anthryl)ethanol would result in a characteristic quartet for the CF₃ carbon due to one-bond C-F coupling, and the adjacent methine carbon would also show a quartet, albeit with a smaller coupling constant. These features would be absent in the spectrum of 1-(9-Anthryl)ethanol.
The significant utility of 2,2,2-trifluoro-1-(9-anthryl)ethanol as a chiral solvating agent in NMR spectroscopy stems from its ability to form diastereomeric complexes with chiral analytes. [1]These complexes have distinct NMR spectra, allowing for the determination of enantiomeric excess.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. Both compounds will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Characteristic C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecules will also be present. A key difference will be the presence of strong C-F stretching bands in the 1000-1350 cm⁻¹ region for 2,2,2-trifluoro-1-(9-anthryl)ethanol, which will be absent in the spectrum of its non-fluorinated counterpart.
UV-Visible and Fluorescence Spectroscopy
The anthracene core endows both molecules with strong ultraviolet absorption and fluorescence properties. The UV-Vis spectrum is expected to show the characteristic fine structure of the anthracene chromophore. The introduction of the trifluoromethyl group may cause a slight shift in the absorption and emission maxima due to its electronic effects. The high fluorescence quantum yield of the anthracene moiety makes these compounds suitable for use as fluorescent probes in various applications.
Applications in Research and Development
The distinct physicochemical properties of these compounds, particularly the chiral nature and the presence of the trifluoromethyl group in the analog, have led to their use in several scientific domains.
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Chiral Resolution and NMR Spectroscopy: As highlighted earlier, 2,2,2-trifluoro-1-(9-anthryl)ethanol is a widely used chiral solvating agent for the determination of enantiomeric purity by NMR spectroscopy. [1]Its ability to form diastereomeric complexes with a wide range of chiral molecules makes it an invaluable analytical tool.
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Drug Development: The trifluoromethyl group is a common motif in modern pharmaceuticals, as it can enhance metabolic stability, binding affinity, and bioavailability. [1]2,2,2-Trifluoro-1-(9-anthryl)ethanol serves as a chiral building block for the synthesis of more complex fluorinated compounds with potential therapeutic applications. [1]
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Materials Science: The rigid, fluorescent anthracene core makes these compounds interesting candidates for the development of advanced materials, such as organic light-emitting diodes (OLEDs) and fluorescent sensors.
Conclusion: A Study in Contrast and Potential
This technical guide has navigated the intriguing case of 1-(9-Anthryl)ethanol and its extensively studied trifluoromethylated analog. While a comprehensive physicochemical profile of the parent compound remains elusive in the current body of scientific literature, a comparative analysis with 2,2,2-trifluoro-1-(9-anthryl)ethanol provides invaluable insights. The presence of the trifluoromethyl group profoundly alters the melting point, solubility, and spectroscopic characteristics of the molecule, underscoring the power of strategic fluorination in tuning molecular properties.
For researchers and drug development professionals, 2,2,2-trifluoro-1-(9-anthryl)ethanol stands out as a versatile tool for chiral analysis and a valuable building block in the synthesis of complex fluorinated molecules. The non-fluorinated 1-(9-Anthryl)ethanol, though less characterized, holds its own potential, particularly in applications where the specific electronic and steric properties of a methyl group are desired. This guide serves as a testament to the importance of meticulous data curation and the power of comparative analysis in advancing our understanding of chemical systems. It is our hope that this work will not only be a useful reference but also inspire further investigation into the properties and applications of 1-(9-Anthryl)ethanol, filling the existing gaps in our knowledge.
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